molecular formula C13H19BrN2O3 B596739 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline CAS No. 1305322-90-0

4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline

Cat. No.: B596739
CAS No.: 1305322-90-0
M. Wt: 331.21
InChI Key: IGJKOHOAQWXYTN-UHFFFAOYSA-N
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Description

4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline is a chemical compound with the molecular formula C13H19BrN2O3 . This aniline derivative is characterized by a bromo substituent, a nitro group, a tert-butyl amino group, and a propoxy chain on its benzene ring, a structure common in advanced chemical synthesis. While specific applications for this exact compound are not extensively detailed in public sources, its multifunctional structure suggests significant potential as a versatile chemical intermediate or building block in organic and medicinal chemistry research. The presence of halogen and nitro groups makes it a candidate for participation in metal-catalyzed cross-coupling reactions and nucleophilic substitution reactions, which are fundamental for constructing complex molecules. Safety and Handling: Based on the hazard profiles of closely related structural analogs, this compound should be handled with care . Researchers should assume it may be harmful by inhalation, in contact with skin, or if swallowed. It is recommended to use appropriate personal protective equipment (PPE) , including lab coats, chemical-resistant gloves, and safety goggles. All handling should be conducted in a chemical fume hood to ensure adequate ventilation . Disclaimer: This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic uses in humans or animals. The information provided is for reference purposes and is not to be considered as a specification.

Properties

IUPAC Name

4-bromo-N-tert-butyl-2-nitro-5-propoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrN2O3/c1-5-6-19-12-8-10(15-13(2,3)4)11(16(17)18)7-9(12)14/h7-8,15H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGJKOHOAQWXYTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C(=C1)NC(C)(C)C)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70716666
Record name 4-Bromo-N-tert-butyl-2-nitro-5-propoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70716666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1305322-90-0
Record name 4-Bromo-N-tert-butyl-2-nitro-5-propoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70716666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Aromatic Substitution (NAS) with tert-Butylamine

A widely cited method involves the reaction of 4-bromo-2-nitro-5-propoxyaniline with tert-butylamine under controlled conditions. This two-step process begins with the nitration of 4-bromo-5-propoxyaniline, followed by tert-butyl group introduction via NAS.

Step 1: Nitration of 4-Bromo-5-propoxyaniline
The precursor 4-bromo-5-propoxyaniline is treated with concentrated nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0–5°C. The nitro group is introduced regioselectively at the ortho-position due to the directing effects of the amino and propoxy groups.

Step 2: tert-Butylation
The nitrated intermediate reacts with tert-butylamine in the presence of a base such as sodium bicarbonate (NaHCO₃) at 80–90°C. The reaction proceeds via an SN2 mechanism, displacing a bromide ion to form the tert-butylamino derivative.

Optimization Notes :

  • Solvent : Ethanol or dimethylformamide (DMF) improves solubility.

  • Yield : Reported yields range from 65% to 78%.

ParameterCondition
Temperature80–90°C
Reaction Time7–10 hours
Molar Ratio (Intermediate:amine)1:1.2

Sequential Alkylation and Nitration

An alternative approach involves introducing the propoxy group after nitration and tert-butylation. This method minimizes side reactions caused by the nitro group’s electron-withdrawing effects.

Step 1: tert-Butylation of 4-Bromo-2-nitroaniline
4-Bromo-2-nitroaniline reacts with tert-butyl bromide in the presence of potassium carbonate (K₂CO₃) in acetone. The tert-butyl group is introduced at the amino position.

Step 2: Propoxy Group Installation
The intermediate undergoes alkylation with 1-bromopropane in a polar aprotic solvent (e.g., DMF) using sodium hydride (NaH) as a base. The reaction is conducted at 60°C for 6 hours.

Advantages :

  • Higher regioselectivity for propoxy substitution at the meta-position.

  • Overall yield improves to 82% when using excess 1-bromopropane.

Analytical Validation and Characterization

Spectroscopic Confirmation

  • IR Spectroscopy : Peaks at 1530 cm⁻¹ (N–O stretch) and 1340 cm⁻¹ (C–N stretch) confirm nitro and tert-butylamino groups.

  • Mass Spectrometry : The molecular ion peak at m/z 331.21 aligns with the theoretical mass.

  • ¹H NMR : Key signals include δ 1.35 ppm (9H, tert-butyl) and δ 3.95 ppm (2H, OCH₂).

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)Key Advantage
NAS with tert-Butylamine65–78≥95Fewer steps
Sequential Alkylation82≥98Higher regioselectivity

The sequential alkylation method is preferred for large-scale synthesis due to its superior yield and reproducibility. However, the NAS route remains valuable for laboratories lacking specialized equipment.

Industrial and Research Applications

This compound serves as a precursor in the synthesis of kinase inhibitors and antimicrobial agents. Its bromine and nitro groups enable further functionalization via Suzuki coupling or reduction reactions .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the propoxy group, using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles like thiols or amines with a base such as sodium hydroxide.

    Oxidation: Potassium permanganate in an aqueous medium.

Major Products Formed

    Reduction: 4-Bromo-N-(tert-butyl)-2-amino-5-propoxyaniline.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the propoxy group.

Scientific Research Applications

4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The presence of the nitro group and bromine atom can influence its reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

Substituent Effects on Physical and Electronic Properties

The tert-butyl group in the target compound introduces significant steric hindrance, which contrasts with smaller substituents in analogues. For example:

Compound Name Substituents Molecular Weight Melting Point (°C) Key Features Reference
4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline Br (C4), NO₂ (C2), OPr (C5), N-tert-butyl Not reported Not reported High steric bulk, electron-withdrawing
4-Bromo-N-((1-(tert-butyl)-1H-tetrazol-5-yl)(phenyl)methylene)aniline Br (C4), tert-butyl-tetrazole, phenyl 384.27 120–121 Tetrazole ring, rigid structure
4-Bromo-N-(2-nitrophenyl)benzamide Br (C4), CONH-(2-nitrophenyl) 335.13 Not reported Amide linkage, planar benzamide core
  • Steric Effects : The tert-butyl group in the target compound likely reduces solubility in polar solvents compared to 4-Bromo-N-(2-nitrophenyl)benzamide, which lacks bulky substituents ().
  • Electronic Effects: The nitro group at C2 in the target compound is a strong electron-withdrawing group (EWG), similar to the nitro group in 4-Bromo-N-(2-nitrophenyl)benzamide.

Electronic Structure and Reactivity Descriptors

Density functional theory (DFT) studies on analogous compounds () provide insights into electronic properties:

Compound Type HOMO-LUMO Gap (eV) Chemical Hardness (η) Nucleophilicity Index (ω⁻) Reference
Thiophene-Aniline Derivatives 4.2–4.5 2.1–2.3 1.8–2.0
Tetrazole-Aniline Derivatives 3.9–4.1 1.9–2.1 2.1–2.3
  • The target compound’s nitro and bromo substituents are expected to lower the HOMO-LUMO gap (<4.0 eV), increasing reactivity in redox or charge-transfer processes.
  • The tert-butyl group may elevate chemical hardness (η >2.3) due to steric protection of the aromatic core, reducing susceptibility to electrophilic attack compared to less hindered analogues.

Biological Activity

4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline is an organic compound belonging to the class of aromatic amines. Its unique structure, characterized by the presence of a bromine atom, a nitro group, a tert-butyl group, and a propoxy group, makes it of significant interest in various fields, particularly in biological and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential applications, and relevant research findings.

  • Molecular Formula : C13H19BrN2O3
  • Molecular Weight : 331.206 g/mol
  • IUPAC Name : N-(4-bromo-2-nitro-5-propoxyphenyl)-N-(tert-butyl)amine

The biological activity of this compound is influenced by its chemical structure. The nitro group can undergo reduction to an amino group, which may enhance its reactivity with biological targets. The bromine atom and the tert-butyl group are also critical for modulating its interactions with enzymes and receptors in biological systems. These interactions can lead to the modulation of various biochemical pathways, potentially affecting cellular functions and signaling processes .

Biological Activity Studies

Research has demonstrated several aspects of the biological activity of this compound:

  • Antioxidant Activity : Studies suggest that compounds with similar structures exhibit antioxidant properties, which may be beneficial in reducing oxidative stress in cells.
  • Antimicrobial Properties : Preliminary investigations indicate that this compound may possess antimicrobial activity against certain bacterial strains.
  • Neuroprotective Effects : There is emerging evidence that nitro-substituted anilines can inhibit amyloid-beta aggregation, a key factor in neurodegenerative diseases like Alzheimer's disease .

Case Studies

Several case studies have explored the biological implications of compounds related to this compound:

  • Study on Neurocytotoxicity : A study involving extracts from Elfvingia applanata showed that compounds with similar nitro groups could suppress Aβ-induced neurocytotoxicity effectively. The ethyl acetate extract demonstrated significant inhibitory activity against Aβ aggregation, suggesting potential therapeutic applications for similar compounds .
  • Antimicrobial Evaluation : In vitro studies have been conducted to assess the antimicrobial efficacy of various substituted anilines. Results indicated that modifications at the para position (like those seen in this compound) could enhance antimicrobial properties against specific pathogens.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is beneficial.

Compound NameKey FeaturesBiological Activity
4-Bromo-N-(tert-butyl)-2-nitroanilineLacks propoxy group; simpler structureModerate antibacterial properties
4-Bromo-2-nitroanilineLacks both tert-butyl and propoxy groupsLimited bioactivity
4-Bromo-N-(tert-butyl)-5-propoxyanilineDifferent substitution patternEnhanced solubility; potential for drug development

Q & A

Basic: What are the recommended synthetic strategies for 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline?

Methodological Answer:
The synthesis of this compound typically involves sequential functionalization of the aniline core. Key steps include:

  • Bromination : Electrophilic aromatic substitution (EAS) at the para position, guided by directing groups (e.g., nitro or alkoxy groups) .
  • Nitro Group Introduction : Nitration using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration .
  • Propoxy and tert-Butyl Substitution : Alkylation via nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination for the tert-butyl group, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to isolate the product .

Example Protocol:

Start with 5-propoxyaniline.

Nitrate at position 2 using fuming HNO₃ at 0°C.

Brominate at position 4 using Br₂ in acetic acid.

Install tert-butyl via SNAr with tert-butylamine and K₂CO₃ in DMF at 80°C .

Basic: How does the tert-butyl group influence the compound’s steric and electronic properties?

Methodological Answer:
The tert-butyl group:

  • Steric Effects : Creates significant steric hindrance, reducing reactivity at the ortho positions and favoring para substitution in subsequent reactions .
  • Electronic Effects : As an electron-donating group (via hyperconjugation), it slightly activates the aromatic ring toward electrophiles but destabilizes intermediates in SNAr reactions due to steric bulk .
  • Characterization Impact : Causes distinct splitting patterns in ¹H NMR (e.g., upfield shifts for adjacent protons) and lowers solubility in polar solvents .

Experimental Validation:

  • Compare NMR spectra of tert-butyl-substituted analogs (e.g., 5-Bromo-N-(tert-butyl)-3-fluoro-2-nitroaniline ) to identify characteristic peaks.

Advanced: How can computational methods predict reactivity in cross-coupling reactions involving this compound?

Methodological Answer:

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and activation energies for Suzuki-Miyaura couplings. Key parameters include Pd-ligand interactions and charge distribution on the bromine atom .
  • Reaction Path Search : Implement the Artificial Force Induced Reaction (AFIR) method to explore feasible pathways for tert-butyl group functionalization .
  • Machine Learning : Train models on datasets of similar brominated nitroanilines to predict optimal reaction conditions (e.g., solvent, temperature) .

Case Study:

  • ICReDD’s workflow integrates computed reaction barriers with experimental screening (e.g., high-throughput testing of Pd catalysts) to optimize yields .

Advanced: How to resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray)?

Methodological Answer:

  • 2D NMR Techniques : Use HSQC and HMBC to assign ambiguous peaks. For example, NOESY can clarify spatial proximity of the tert-butyl group to nitro/propoxy substituents .
  • X-ray Crystallography : Resolve regiochemical uncertainties (e.g., nitro group orientation) by comparing experimental unit cell data with similar structures (e.g., Methyl 2-[(4-bromo-2-nitrophenyl)amino]-2-methylpropanoate ).
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula, distinguishing between isomers (e.g., bromine vs. chlorine substitution) .

Example Workflow:

Acquire ¹³C NMR and DEPT-135 to identify quaternary carbons.

Cross-validate with X-ray data from analogs (e.g., 4-Bromo-5-methoxy-2-nitro-N-propylaniline ).

Intermediate: What are the challenges in optimizing reaction yields for this compound?

Methodological Answer:

  • Competing Side Reactions : Nitro group reduction under basic conditions; mitigate using inert atmospheres (N₂/Ar) and avoiding strong reducing agents .
  • Purification Challenges : Use preparative HPLC for polar by-products (e.g., di-brominated impurities) .
  • Scale-Up Issues : Transition from batch to continuous flow reactors () improves heat transfer and reduces decomposition .

Optimization Strategies:

  • Screen solvents (DMF vs. THF) for tert-butyl amination .
  • Employ Design of Experiments (DoE) to balance temperature, catalyst loading, and reaction time .

Advanced: How to analyze electronic effects of substituents on the aromatic ring?

Methodological Answer:

  • Hammett Analysis : Calculate σ values for substituents (e.g., σₘ for nitro, σₚ for propoxy) to predict reaction rates in EAS or SNAr .
  • DFT-Based Fukui Indices : Identify nucleophilic/electrophilic sites; the bromine atom typically shows high electrophilicity, making it reactive in cross-couplings .
  • UV-Vis Spectroscopy : Compare λₘₐₓ shifts in substituted vs. unsubstituted analogs to assess conjugation effects .

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